molecular formula C6H9B B1297817 1-Bromo-1-cyclohexene CAS No. 2044-08-8

1-Bromo-1-cyclohexene

Cat. No. B1297817
CAS RN: 2044-08-8
M. Wt: 161.04 g/mol
InChI Key: QBUMXSSCYUMVAW-UHFFFAOYSA-N
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Description

1-Bromo-1-cyclohexene is a halogenated cyclohexene derivative where a bromine atom is substituted at the same carbon as the double bond in the cyclohexene ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the formation of complex molecules and in the study of reaction mechanisms involving halogenated cyclohexyl systems.

Synthesis Analysis

The synthesis of 1-Bromo-1-cyclohexene and related compounds can be achieved through various methods. For instance, bromination of cyclohexa-1,3-diene can lead to the formation of dibromocyclohexenes, which are closely related to 1-Bromo-1-cyclohexene . Additionally, the reaction of cyclohexa-2,5-dienyl-1-methylaldehyde with optically pure 1,2-diaryl-1,2-diamine followed by intramolecular bromo-amination can discriminate two olefins in the cyclohexane system, which is a step towards the synthesis of complex molecules like (-)-gamma-lycorane .

Molecular Structure Analysis

The molecular structure of 1-Bromo-1-cyclohexene and its derivatives has been studied using various techniques, including X-ray crystallography and NMR spectroscopy. For example, the configuration of 1,2,3,4-tetrabromocyclohexane, a related compound, has been established as 1,2t,3t,4c by X-ray crystallographic determination . The molecular structure and conformational preferences of 1-bromo-1-silacyclohexane, which is structurally similar to 1-Bromo-1-cyclohexene, have been investigated by gas-phase electron diffraction and quantum chemistry, revealing a mixture of axial and equatorial conformers .

Chemical Reactions Analysis

1-Bromo-1-cyclohexene can undergo various chemical reactions, including bromination, dehydrobromination, and rearrangement. For instance, [1-13C]1-Cyanocyclohexene can be bisbrominated and then aromatized to give [1-13C]benzonitrile, demonstrating an allylic bisbromination-dehydrobromination reaction . Additionally, 1,2,3-Tris(arylmethylene)cyclohexanes can rearrange nearly quantitatively by gaseous hydrogen bromide to 1,2,3-tris(arylmethyl)benzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-1-cyclohexene derivatives are influenced by the presence of the bromine atom and the cyclohexene ring. For example, the melting point of 1,2,3,4-tetrabromocyclohexane has been established at 90 °C . The presence of bromine also affects the reactivity and selectivity in addition reactions, as seen in the synthesis of cyclohexane derivatives including Br, Cl, N, O, and S at 1,2,4,5-positions . The stereochemistry of bromination reactions is also influenced by the configuration of the cyclohexene ring, as demonstrated in the bromination of 3-cyclohexene-1-carboxylic acid .

Scientific Research Applications

Chemical Reactions and Mechanisms

1-Bromo-1-cyclohexene has been studied for its unique behavior in various chemical reactions. For instance, Brennenstuhl and Hanack (1984) investigated its reaction with cyclohexene and AgSbF6, noting an unexpected rearrangement to allyl-cation and the formation of dienes (Brennenstuhl & Hanack, 1984). Similarly, the reactivity of 1-methyl-1-cyclohexene and related compounds on platinum surfaces has been explored, revealing insights into dehydrogenation processes (Morales & Zaera, 2007).

Photoelectrochemical Studies

1-Bromo-1-cyclohexene has been used in studies related to photoelectrochemical oxidations. Fox and Pettit (1985) utilized cyclohexene as an organic probe to understand the mechanism behind semiconductor-photocatalyzed oxidation of bromide, providing insights into the role of bromine in these reactions (Fox & Pettit, 1985).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural characterization of compounds related to 1-bromo-1-cyclohexene. Anisimova et al. (2018) detailed the production and characterization of cyclohexenes functionalized by nitro and trihalomethyl groups, contributing to the understanding of such compounds' structure (Anisimova et al., 2018).

Bromination and Cyclization Reactions

The compound's behavior in bromination and cyclization reactions has been a subject of interest. For example, Bottini et al. (1972) examined the reactions of 1-bromo-cyclohexene derivatives with potassium t-butoxide, leading to the formation of various products and elucidating reaction mechanisms (Bottini et al., 1972).

Mechanistic Evaluation in Organic Synthesis

1-Bromo-1-cyclohexene plays a role in the mechanistic understanding of organic synthesis. Neverov and Brown (1998) conducted kinetic studies of reactions involving 1-bromo-1-cyclohexene and other compounds, shedding light on the dynamics of these reactions (Neverov & Brown, 1998).

Safety And Hazards

1-Bromo-1-cyclohexene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear suitable gloves, eye protection, and protective clothing when handling this chemical .

properties

IUPAC Name

1-bromocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUMXSSCYUMVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334140
Record name 1-Bromo-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1-cyclohexene

CAS RN

2044-08-8
Record name 1-Bromo-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-1-cyclohexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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